molecular formula C16H12BrN3O4S B2593046 2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886921-16-0

2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2593046
CAS RN: 886921-16-0
M. Wt: 422.25
InChI Key: FAORPRJGEAEUGA-UHFFFAOYSA-N
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Description

2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in scientific research applications due to its unique structure and mechanism of action.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential anticancer properties of derivatives of 2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide. A study by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of substituted benzamides for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antibacterial Activity

The antibacterial properties of 1,3,4-oxadiazole bearing compounds, including derivatives of the compound , have been explored in studies such as the one conducted by Khalid et al. (2016). They synthesized N-substituted derivatives and assessed their efficacy against Gram-negative and Gram-positive bacteria, finding that these compounds exhibited moderate to significant activity (Khalid et al., 2016).

Physicochemical and Structural Analysis

Further research into the physicochemical and structural properties of similar compounds has been conducted to understand their interactions and stability. For example, Saeed et al. (2020) reported on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, providing insights into their intermolecular interactions, which are crucial for their biological activities (Saeed et al., 2020).

properties

IUPAC Name

2-bromo-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-9-5-3-7-11(13)15-19-20-16(24-15)18-14(21)10-6-2-4-8-12(10)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAORPRJGEAEUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

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